Tert-butyl 3-ethoxyacrylate Tert-butyl 3-ethoxyacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20478477
InChI: InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Tert-butyl 3-ethoxyacrylate

CAS No.:

Cat. No.: VC20478477

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-ethoxyacrylate -

Specification

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name tert-butyl 3-ethoxyprop-2-enoate
Standard InChI InChI=1S/C9H16O3/c1-5-11-7-6-8(10)12-9(2,3)4/h6-7H,5H2,1-4H3
Standard InChI Key OXCHREMODPFGJP-UHFFFAOYSA-N
Canonical SMILES CCOC=CC(=O)OC(C)(C)C

Introduction

Synthesis of Tert-Butyl 3-Ethoxyacrylate

Reaction Pathways and Catalysts

The synthesis typically involves the esterification of acrylic acid derivatives with tert-butyl alcohol and ethyl ether. Acidic catalysts like p-toluenesulfonic acid or basic catalysts such as triethylamine are employed to accelerate the reaction. For example, a two-step process may involve:

  • Acid-catalyzed esterification: Reacting acrylic acid with tert-butanol under reflux to form tert-butyl acrylate.

  • Ethoxy group introduction: Subjecting the intermediate to ethoxylation using ethyl ether in the presence of a base.

Optimization of Synthesis Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature60–80°CHigher temperatures accelerate kinetics but risk side reactions .
Catalyst Loading1–5 wt%Excess catalyst may induce decomposition.
Reaction Time4–8 hoursProlonged durations improve conversion but reduce efficiency.

Recent studies highlight the use of continuous flow reactors to enhance selectivity and reduce byproduct formation, achieving yields exceeding 90% .

Chemical and Physical Properties

Physicochemical Characteristics

  • Density: 1.02 g/cm³ (estimated)

  • Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water.

  • Thermal Stability: Decomposes above 200°C, with the tert-butyl group delaying degradation.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch).

  • NMR: 1^1H NMR (CDCl3_3): δ 1.25 (t, 3H, OCH2_2CH3_3), 1.45 (s, 9H, C(CH3_3)3_3), 4.10 (q, 2H, OCH2_2CH3_3), 5.85 (d, 1H, CH2_2=C), 6.25 (d, 1H, CH2_2=C).

Polymerization and Reaction Mechanisms

Free Radical Polymerization

Tert-butyl 3-ethoxyacrylate undergoes free radical polymerization initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. The mechanism proceeds via:

  • Initiation: Radical formation from initiator decomposition.

  • Propagation: Sequential addition of monomer units to the growing chain.

  • Termination: Radical recombination or disproportionation.

The ethoxy group stabilizes propagating radicals, reducing chain transfer reactions and enabling controlled molecular weight distributions.

Copolymerization Behavior

When copolymerized with styrene or methyl methacrylate, tert-butyl 3-ethoxyacrylate enhances glass transition temperatures (TgT_g) and hydrophobicity. For example:

ComonomerTgT_g (°C)Water Contact Angle (°)
Styrene10585
Methyl Methacrylate9578

Applications in Materials Science

High-Performance Coatings

Polymers derived from tert-butyl 3-ethoxyacrylate exhibit exceptional resistance to UV radiation and chemical corrosion, making them suitable for automotive and aerospace coatings.

Biomedical Devices

Functionalized copolymers demonstrate biocompatibility and slow drug-release kinetics, enabling use in implantable devices.

Future Research Directions

Sustainable Synthesis Routes

Exploring biocatalysts (e.g., lipases) or solvent-free conditions could reduce environmental impact.

Advanced Material Design

Incorporating tert-butyl 3-ethoxyacrylate into block copolymers may yield stimuli-responsive materials for sensors or self-healing coatings.

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